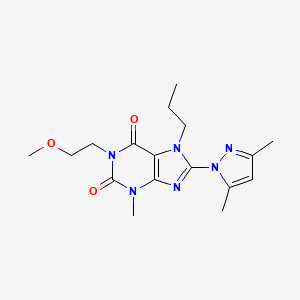

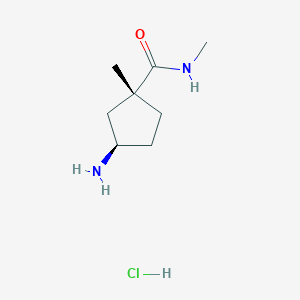

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea”, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

Sulfonyl compounds, such as sulfonamides and sulfonylureas, are pivotal in organic synthesis, offering versatile routes for creating complex molecules. For instance, the cleavage of sulfonamides with phenyldimethylsilyllithium presents a method for generating secondary amines from toluene-p-sulfonamides of secondary amines and indoles, showcasing the manipulability of sulfonyl compounds in synthetic chemistry (Fleming, Frackenpohl, & Ila, 1998). Furthermore, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides illustrates the potential of indole derivatives in forming biologically active compounds, emphasizing the role of sulfonyl and sulfonamide groups in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).

Environmental Impact and Degradation

The environmental behavior and degradation of sulfonylurea herbicides are crucial for understanding their impact on ecosystems. Research on the persistence of sulfonylurea herbicides, such as thifensulfuron-methyl and metsulfuron-methyl, in aquatic environments highlights their long persistence and minimal sediment partitioning, underscoring the need for careful management of these compounds to prevent ecological damage (Cessna, Donald, Bailey, Waiser, & Headley, 2006). Additionally, studies on the alkaline soil degradation of sulfonylurea compounds reveal that structural modifications can significantly accelerate degradation rates, offering strategies for mitigating environmental persistence (Zhou, Hua, Wei, Chen, Gu, Zhou, Song, & Li, 2017).

Biochemical Applications and Cancer Detection

Sulfonyl compounds are also instrumental in biochemical applications, including the development of water-soluble near-infrared dyes for optical imaging in cancer detection. The synthesis of a novel dye, which exhibits increased quantum yield and stability for bioconjugation, demonstrates the utility of sulfonyl compounds in creating targeted molecular beacons for identifying cancer cells, potentially improving early detection and treatment outcomes (Pham, Medarova, & Moore, 2005).

Propiedades

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-15-19(17-9-5-6-10-18(17)23-15)27(25,26)14-13-22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,23H,11-14H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBJSFQCRPYDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)

![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)

![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)